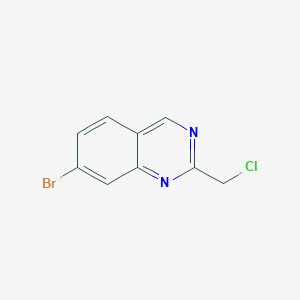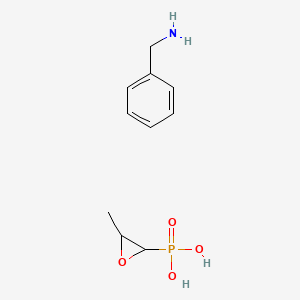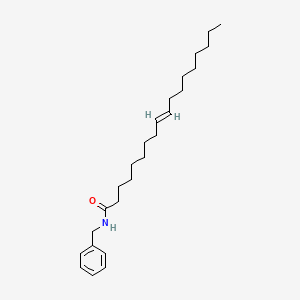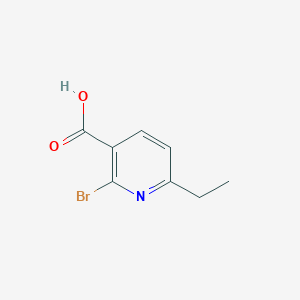
7-Bromo-2-(chloromethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(chloromethyl)quinazoline: is a heterocyclic aromatic compound that contains both bromine and chlorine atoms. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(chloromethyl)quinazoline typically involves the following steps:
Starting Material: The synthesis begins with a quinazoline derivative.
Chloromethylation: The chloromethyl group is introduced at the 2nd position using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The bromine atom can participate in oxidation reactions, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or alkoxy derivatives.
Oxidation Products: Oxidized quinazoline derivatives with varying oxidation states.
Reduction Products: Reduced quinazoline derivatives with hydrogenated functional groups.
科学研究应用
Chemistry:
Intermediate in Synthesis: 7-Bromo-2-(chloromethyl)quinazoline serves as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Biology:
Biological Probes: The compound is used as a biological probe to study enzyme interactions and cellular pathways.
Medicine:
Drug Development: It is explored for its potential in developing drugs for treating cancer, bacterial infections, and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用机制
Mechanism: The mechanism of action of 7-Bromo-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in cellular processes, leading to therapeutic effects.
Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways and cellular responses.
相似化合物的比较
7-Bromo-2-(methyl)quinazoline: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)quinazoline: Lacks the bromine atom at the 7th position.
7-Chloro-2-(bromomethyl)quinazoline: Contains chlorine instead of bromine at the 7th position.
Uniqueness: 7-Bromo-2-(chloromethyl)quinazoline is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities and applications in various fields.
属性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC 名称 |
7-bromo-2-(chloromethyl)quinazoline |
InChI |
InChI=1S/C9H6BrClN2/c10-7-2-1-6-5-12-9(4-11)13-8(6)3-7/h1-3,5H,4H2 |
InChI 键 |
PDZOVHROBCMEQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(N=C2C=C1Br)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)



![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

![5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B12312228.png)

![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid;hydrobromide](/img/structure/B12312236.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)


